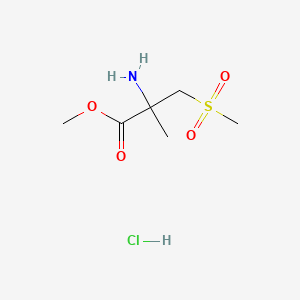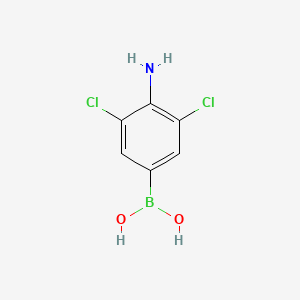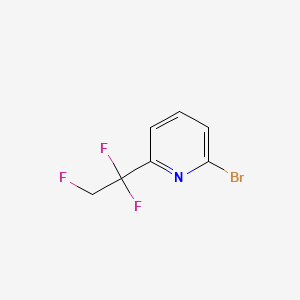
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H13NO4S·HCl. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl acrylate, methanesulfonyl chloride, and ammonia.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The methanesulfonyl group can act as an electrophilic center, participating in various chemical reactions that modify the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-methyl-2-methylpropanoate hydrochloride
- Methyl 2-amino-3-methanesulfonyl-2-ethylpropanoate hydrochloride
- Methyl 2-amino-3-methanesulfonyl-2-propylpropanoate hydrochloride
Uniqueness
Methyl 2-amino-3-methanesulfonyl-2-methylpropanoate hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H14ClNO4S |
|---|---|
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
methyl 2-amino-2-methyl-3-methylsulfonylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-6(7,5(8)11-2)4-12(3,9)10;/h4,7H2,1-3H3;1H |
Clé InChI |
PKVIQQLIONAABQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)C)(C(=O)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
amine hydrochloride](/img/structure/B13465782.png)

![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)

![3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid](/img/structure/B13465789.png)

amine hydrochloride](/img/structure/B13465816.png)
![N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide dihydrochloride](/img/structure/B13465819.png)
![9,9-Difluorospiro[5.5]undecan-3-one](/img/structure/B13465821.png)
![2-[(2-Fluoropyridin-3-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13465826.png)


![1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13465841.png)
